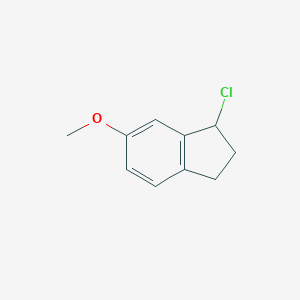
1-chloro-6-methoxy-2,3-dihydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-chloro-6-methoxy-2,3-dihydro-1H-indene is an organic compound with the molecular formula C10H11ClO. It belongs to the class of indane derivatives, which are known for their diverse chemical properties and applications in various fields. This compound is characterized by the presence of a chlorine atom and a methoxy group attached to the indane ring structure.
Métodos De Preparación
The synthesis of 1-chloro-6-methoxy-2,3-dihydro-1H-indene typically involves several steps, starting from readily available precursors. One common method involves the chlorination of 6-methoxyindane using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination.
For industrial production, the process may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
1-chloro-6-methoxy-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine to form new derivatives.
Common reagents and conditions for these reactions include the use of polar solvents, controlled temperatures, and specific catalysts to achieve the desired products.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
1-Chloro-6-methoxy-2,3-dihydro-1H-indene has the molecular formula C10H11ClO and features a bicyclic structure that contributes to its unique reactivity and biological activity. The presence of the chloro and methoxy substituents enhances its potential as a building block in organic synthesis and medicinal chemistry.
Medicinal Chemistry
Anticancer Activity
Research has highlighted the potential of this compound derivatives in cancer treatment. For example, studies have shown that compounds derived from this structure exhibit significant antiproliferative effects against various cancer cell lines. A notable case involved the evaluation of these derivatives for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. Compounds with electron-donating groups demonstrated higher inhibitory rates compared to those with electron-withdrawing groups, suggesting that structural modifications can enhance efficacy.
Table 1: Inhibition Rates of Selected Compounds
| Compound ID | Structure Description | Inhibition Rate (%) at 0.1 µM |
|---|---|---|
| 12d | 4-Hydroxy-3-methoxyphenyl | 78.82 |
| 12q | 2,3-Dihydrobenzofuran-5-yl | 83.61 |
| 12a | Electron-withdrawing group | Lower than 50 |
Case Study: EGFR Inhibition
A study focused on the synthesis of indeno[1,2-c]pyrazole derivatives from this compound showed promising results as EGFR (epidermal growth factor receptor) inhibitors. These compounds exhibited potent activity against non-small cell lung cancer (NSCLC) cell lines, outperforming traditional treatments like erlotinib in certain cases, indicating their potential as novel therapeutic agents for cancer treatment .
Organic Synthesis
Building Block for Complex Molecules
In organic chemistry, this compound serves as a versatile intermediate for synthesizing various complex organic molecules. Its unique structure allows for functionalization through electrophilic aromatic substitution or nucleophilic addition reactions, facilitating the development of new compounds with desired properties.
Case Study: Synthesis of Novel Derivatives
Research has demonstrated the successful synthesis of new derivatives through microwave-assisted methods using this compound as a precursor. These derivatives were evaluated for their biological activities and showed promise in various assays, further underscoring the utility of this compound in drug discovery .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The chloro atom enhances binding affinity while the methoxy group improves solubility and bioavailability. These factors contribute to its effectiveness in inhibiting cellular processes such as proliferation and apoptosis.
Mecanismo De Acción
The mechanism of action of 1-chloro-6-methoxy-2,3-dihydro-1H-indene involves its interaction with specific molecular targets. The methoxy group and chlorine atom play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity through competitive inhibition or allosteric modulation. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-chloro-6-methoxy-2,3-dihydro-1H-indene can be compared with other indane derivatives such as 1-Chloro-6-hydroxyindane and 1-Chloro-6-ethoxyindane. These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. The presence of different functional groups can influence their reactivity, solubility, and biological activity, making each compound unique in its own right.
Propiedades
Número CAS |
128226-43-7 |
|---|---|
Fórmula molecular |
C10H11ClO |
Peso molecular |
182.64 g/mol |
Nombre IUPAC |
1-chloro-6-methoxy-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H11ClO/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6,10H,3,5H2,1H3 |
Clave InChI |
IYDPDYFKFWJHPM-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(CCC2Cl)C=C1 |
SMILES canónico |
COC1=CC2=C(CCC2Cl)C=C1 |
Sinónimos |
1-CHLORO-2,3-DIHYDRO-6-METHOXY-1H-INDENE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















